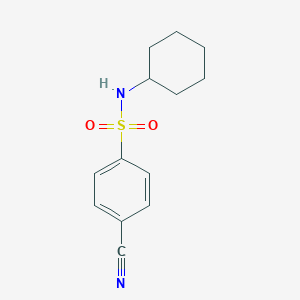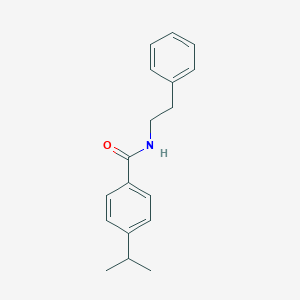
4-cyano-N-cyclohexylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-cyclohexylbenzenesulfonamide, also known as Pifithrin-α, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a synthetic compound that was first synthesized in 2002 and has since been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the inhibition of p53 activity. Specifically, 4-cyano-N-cyclohexylbenzenesulfonamideα binds to the DNA-binding domain of p53, preventing it from binding to its target genes and activating their expression. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
4-cyano-N-cyclohexylbenzenesulfonamideα has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of p53 activity, it has been shown to inhibit the activity of other proteins involved in cell cycle regulation and DNA damage response. It has also been shown to have anti-inflammatory properties and to promote the survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-cyano-N-cyclohexylbenzenesulfonamideα in lab experiments is its specificity for p53 inhibition. This allows researchers to study the effects of p53 inhibition without affecting other pathways. However, one limitation is that the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα is not fully understood, and its effects on other proteins and pathways may not be fully characterized.
Zukünftige Richtungen
There are a number of future directions for research on 4-cyano-N-cyclohexylbenzenesulfonamideα. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy and safety of 4-cyano-N-cyclohexylbenzenesulfonamideα in preclinical and clinical trials. Another area of interest is its potential applications in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the effects of 4-cyano-N-cyclohexylbenzenesulfonamideα on neuronal survival and function. Additionally, further studies are needed to fully characterize the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα and its effects on other proteins and pathways.
Synthesemethoden
The synthesis of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the reaction of 4-cyano-N-cyclohexylbenzenesulfonamide with a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as methanol or ethanol and is typically carried out under reflux conditions. The resulting product is then purified through a series of chromatographic techniques to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-cyclohexylbenzenesulfonamideα has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. By inhibiting p53, 4-cyano-N-cyclohexylbenzenesulfonamideα can prevent cancer cells from undergoing apoptosis, thereby promoting their survival. This makes 4-cyano-N-cyclohexylbenzenesulfonamideα a potential target for cancer therapy.
Eigenschaften
Molekularformel |
C13H16N2O2S |
|---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
4-cyano-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
InChI-Schlüssel |
BIJWSQXNXMJXML-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)


![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)